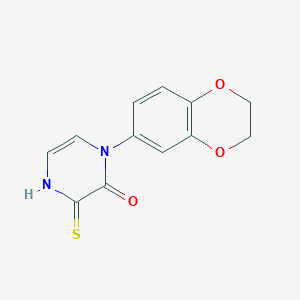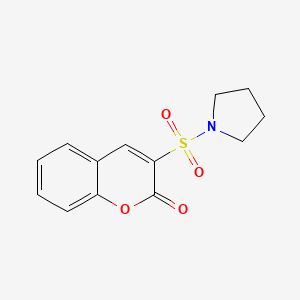![molecular formula C15H17NO4S B6515353 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950269-95-1](/img/structure/B6515353.png)
3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3-methylpiperidin-1-yl)sulfonyl]aniline” is a related compound . It has a molecular weight of 254.35 . The compound belongs to a broader class of chemicals that exhibit significant biological activities due to the presence of functional groups such as 1,3,4-oxadiazole, sulfamoyl, and piperidine.
Synthesis Analysis
While specific synthesis methods for “3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one” were not found, related compounds often involve reactions with carbon-halide bonds to form new carbon-carbon bonds.Molecular Structure Analysis
The molecular structure of the related compound “4-[(3-methylpiperidin-1-yl)sulfonyl]aniline” is given by the InChI code: 1S/C12H18N2O2S/c1-10-3-2-8-14 (9-10)17 (15,16)12-6-4-11 (13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3 .Physical And Chemical Properties Analysis
The related compound “4-[(3-methylpiperidin-1-yl)sulfonyl]aniline” has a molecular weight of 254.35 . It is a solid at room temperature .作用機序
Target of Action
The primary target of the compound 3-((4-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one, also known as SB-269970, is the serotonin receptor 7 (5-HT7) . The 5-HT7 receptor is a member of the serotonin receptor family that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT), which regulates various functions such as mood, appetite, and sleep.
Mode of Action
SB-269970 acts as a selective antagonist or inverse agonist of the 5-HT7 receptor This means it binds to the 5-HT7 receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function
実験室実験の利点と制限
The use of 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one in laboratory experiments has several advantages. It is a highly versatile compound, with potential applications in a wide range of fields. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the compound is toxic and should be handled with care.
将来の方向性
There are several potential future directions for the use of 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one. It could be used in the synthesis of more complex compounds, such as peptides and proteins, for use in medicinal chemistry and drug development. It could also be used to study the structure and function of proteins and other biological molecules. Additionally, it could be used in the synthesis of fluorescent dyes, which can be used to detect and monitor biological processes. Finally, it could be used to develop more efficient synthetic methods, such as the Wittig reaction, which could be used in the synthesis of more complex compounds.
合成法
3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can be synthesized through a variety of methods. One of the most popular methods is the Wittig reaction, which involves the use of a phosphonium salt to form an alkylidene intermediate, which is then reacted with an aldehyde or ketone. This method is often used in the synthesis of 3-aryl-2H-chromen-2-ones. Other methods, such as the Grignard reaction, the Stille reaction, and the Suzuki reaction, can also be used to synthesize this compound.
科学的研究の応用
3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a useful compound for scientific research applications. It has been used as a tool to study the structure and function of proteins and other biological molecules. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, it has been used in the synthesis of fluorescent dyes, which can be used to detect and monitor biological processes.
特性
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-6-8-16(9-7-11)21(18,19)14-10-12-4-2-3-5-13(12)20-15(14)17/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLZGZWIXEACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6515286.png)

![methyl 4-(4-ethylphenyl)-1,1-dioxo-4H-1lambda6-pyrido[3,2-b][1,4]thiazine-2-carboxylate](/img/structure/B6515301.png)
![7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6515309.png)
![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6515312.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6515323.png)
![N-(4-chlorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515327.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515346.png)
![6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515356.png)
![6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515363.png)
![6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515371.png)
![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6515379.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)
